molecular formula C21H17Cl2N3O3 B2721279 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide CAS No. 478040-00-5

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide

Cat. No.: B2721279
CAS No.: 478040-00-5
M. Wt: 430.29
InChI Key: AYNBSAJLZBOPOW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide (molecular formula: C₂₁H₁₇Cl₂N₃O₃; molecular weight: 430.29 g/mol) is a hydrazinecarboxamide derivative featuring a benzyloxy-substituted chlorobenzoyl moiety and a 4-chlorophenyl group (Fig. 1). The compound is reported with a purity >90% and is a white crystalline solid, typical of carboxamide derivatives .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(2-chloro-4-phenylmethoxybenzoyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c22-15-6-8-16(9-7-15)24-21(28)26-25-20(27)18-11-10-17(12-19(18)23)29-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNBSAJLZBOPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with a suitable chlorinating agent.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the benzyloxy compound with 2-chlorobenzoyl chloride under basic conditions.

    Formation of the hydrazinecarboxamide group: This is typically done by reacting the intermediate product with hydrazine and a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-chlorobenzoic acid derivatives, while reduction could produce benzyloxy-chlorobenzyl alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that hydrazine derivatives, including 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide, exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets implicated in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the activation of caspases or inhibition of anti-apoptotic proteins. Additionally, it might interfere with cell cycle regulation, leading to reduced proliferation of tumor cells.

Enzyme Inhibition

Hydrazinecarboxamides have been studied for their ability to inhibit key enzymes involved in neurodegenerative diseases.

  • Acetylcholinesterase Inhibition : Some derivatives have shown moderate inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition potency was comparable to established drugs like rivastigmine, indicating potential use in treating cognitive disorders .

Case Study: Antimicrobial Properties

A study explored the antimicrobial activity of hydrazine derivatives against various bacterial strains. The findings suggested that compounds similar to this compound could be effective against both Gram-positive and Gram-negative bacteria.

  • Results : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinecarboxamide Derivatives with Varying Substituents

Key Structural Analogues :

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., Compounds 2o, 2p, 2q):

  • Structural Differences : The trifluoromethyl (CF₃) group replaces the benzyloxy-chlorobenzoyl moiety.
  • Physical Properties : Melting points range from 178.5°C to 196°C, higher than typical hydrazinecarboxamides due to the CF₃ group’s electron-withdrawing effects .
  • Spectral Data : IR spectra show C=O stretches at ~1660 cm⁻¹ and NH stretches at ~3300 cm⁻¹, consistent with the target compound’s spectral features .

N-(4-Chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide (CAS: 457922-60-0): Structural Differences: A dibromophenoxyacetyl group replaces the benzyloxy-chlorobenzoyl moiety.

2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide (CAS: 348589-87-7): Structural Differences: A methoxyphenylimine group replaces the hydrazinecarboxamide backbone. Spectral Data: IR spectra lack the NH stretch (~3300 cm⁻¹), confirming the absence of the hydrazine moiety .

Table 1: Physicochemical Comparison of Hydrazinecarboxamide Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₂₁H₁₇Cl₂N₃O₃ 430.29 Not reported Benzyloxy, 4-ClPh, hydrazinecarboxamide
N-Pentadecyl-2-[4-(CF₃)benzoyl]hydrazine C₂₄H₂₈F₃N₃O₂ 471.50 178.5–196 CF₃, alkyl chain
N-(4-ClPh)-2-[(2,4-diBrPhO)acetyl]hydrazine C₁₅H₁₁Br₂ClN₂O₃ 487.53 Not reported Dibromophenoxy, 4-ClPh

Positional Isomers and Bioisosteres

2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide (CAS: 478039-99-5):

  • Difference : The 3-chlorophenyl group replaces the 4-chlorophenyl substituent.
  • Impact : Altered steric and electronic properties may affect binding affinity in biological systems .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :

  • Structural Difference : A piperazine ring replaces the hydrazinecarboxamide backbone.
  • Conformation : The piperazine adopts a chair conformation, enhancing solubility compared to planar hydrazinecarboxamides .

Biological Activity

2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide, with the CAS number 478040-00-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and most importantly, its biological activity based on recent research findings.

  • Molecular Formula : C21H17Cl2N3O3
  • Molecular Weight : 430.28 g/mol
  • Structure : The compound features a benzyloxy group, a chlorobenzoyl moiety, and a hydrazinecarboxamide structure, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several steps, starting from the preparation of intermediates. One common method includes the reaction of 4-(benzyloxy)-2-chlorobenzoyl chloride with N-(4-chlorophenyl)hydrazinecarboxamide in an organic solvent like dichloromethane, often using triethylamine as a base to facilitate the reaction .

The biological activity of this compound has been investigated in various studies. Notably, it has shown significant inhibitory effects against certain enzymes and pathways relevant to disease processes.

Antioxidant Activity

The compound may also possess antioxidant properties, which are crucial in mitigating oxidative stress associated with various diseases. Compounds with similar structures have been noted for their ability to scavenge free radicals and protect neuronal cells from oxidative damage .

Cytotoxicity and Antimicrobial Activity

Preliminary studies suggest that hydrazine derivatives can exhibit cytotoxicity against cancer cell lines. While specific data on this compound is sparse, related compounds have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms . Furthermore, antimicrobial properties have been reported for structurally related compounds, indicating potential applications in treating infections .

Table of Biological Activities

Activity Reference IC50/Effect
MAO-B Inhibition IC50 = 0.062 µM
Antioxidant Activity ORAC = 2.27 Trolox equivalent
Cytotoxicity (general) Varies by cell line
Antimicrobial Activity Varies by organism

Recent Research Insights

  • Neuroprotective Effects : Studies have indicated that compounds similar to this compound can protect against neuroinflammation and promote neuronal survival under stress conditions .
  • Potential in Cancer Therapy : Research into hydrazine derivatives shows promise for developing anticancer agents that target multiple pathways involved in tumor growth and metastasis .
  • Synthetic Pathways : Advances in synthetic methodologies may enhance the yield and purity of this compound, facilitating further biological evaluations .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents are involved?

The compound is synthesized via condensation reactions. A common method involves reacting O-benzyl hydroxylamine hydrochloride with a chlorinated benzoyl derivative under basic conditions (e.g., potassium carbonate in acetonitrile). The reaction typically proceeds at room temperature with rigorous exclusion of moisture to prevent hydrolysis of intermediates .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): Assigns protons and carbons in the hydrazinecarboxamide backbone and aromatic substituents.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related hydrazine derivatives .
  • HPLC: Ensures purity (>98%) by quantifying impurities under reverse-phase conditions .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to light, moisture, and oxidizing agents. Stability studies indicate no decomposition under recommended storage conditions for ≥12 months .

Advanced Research Questions

Q. What strategies optimize reaction yield and scalability in synthesis?

  • Solvent Optimization: Acetonitrile enhances solubility of intermediates, while dimethylformamide (DMF) may improve reaction rates.
  • Catalytic Systems: Trichloroisocyanuric acid (TCICA) can accelerate condensation steps by activating carbonyl groups .
  • Stoichiometric Control: A 1.2:1 molar ratio of O-benzyl hydroxylamine to benzoyl chloride minimizes side-product formation .

Q. How do electronic effects of substituents influence reactivity and biological activity?

  • The electron-withdrawing chloro groups at the benzoyl and phenyl positions increase electrophilicity at the hydrazinecarboxamide core, enhancing interactions with biological targets (e.g., enzyme active sites).
  • Computational studies (DFT) suggest that the benzyloxy group modulates solubility and membrane permeability .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization: Compare IC50 values under identical conditions (pH, temperature, cell lines).
  • Purity Reassessment: Use HPLC-MS to detect trace impurities that may antagonize activity.
  • Structural Analog Analysis: Test derivatives with modified substituents (e.g., methoxy instead of chloro) to isolate pharmacophoric contributions .

Q. What methodologies validate the compound’s role in inhibiting specific enzymes?

  • Kinetic Assays: Measure inhibition constants (Ki) via fluorogenic substrates in real-time assays.
  • Docking Simulations: Use crystal structures (e.g., PDB IDs) to model binding interactions, focusing on hydrogen bonds with the hydrazinecarboxamide moiety .
  • Site-Directed Mutagenesis: Confirm critical residues in enzyme active sites through mutational studies .

Data Contradiction Analysis

Q. Why do thermal stability studies report varying decomposition temperatures?

Discrepancies arise from differing heating rates in thermogravimetric analysis (TGA). A slower ramp rate (2°C/min) reveals a decomposition onset at 180°C, while faster rates (10°C/min) may obscure intermediate phases. Cross-validate with differential scanning calorimetry (DSC) .

Q. How do crystallographic data resolve ambiguities in tautomeric forms?

X-ray structures confirm the predominance of the keto-hydrazine tautomer in the solid state, stabilized by intramolecular hydrogen bonds. Solution-state NMR may show equilibrium between tautomers, requiring low-temperature studies to freeze conformations .

Methodological Resources

  • Synthetic Protocols: Refer to controlled copolymerization techniques for analogous hydrazine derivatives .
  • Safety Protocols: Follow OSHA guidelines for handling chlorinated intermediates, including fume hood use and PPE .
  • Computational Tools: Gaussian 16 for DFT calculations; PyMOL for molecular docking .

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